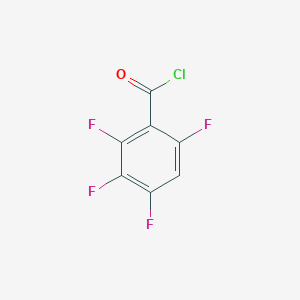

2,3,4,6-Tetrafluorobenzoyl chloride

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3,4,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF4O/c8-7(13)4-2(9)1-3(10)5(11)6(4)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKQDVFTGGRFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382553 | |

| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123016-51-3 | |

| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4,6 Tetrafluorobenzoyl Chloride

Established Synthetic Routes from 2,3,4,6-Tetrafluorobenzoic Acid

The most common pathway to 2,3,4,6-Tetrafluorobenzoyl chloride involves the chlorination of its corresponding carboxylic acid.

Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to their corresponding acyl chlorides. wikipedia.orgmasterorganicchemistry.com The reaction between 2,3,4,6-Tetrafluorobenzoic acid and thionyl chloride proceeds to form this compound, with sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts. masterorganicchemistry.comyoutube.com The gaseous nature of these byproducts helps to drive the reaction to completion. youtube.com

A typical procedure involves heating a mixture of 2,3,4,5-tetrafluorobenzoic acid and thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), at elevated temperatures. prepchem.com For instance, a reaction can be conducted at 90°-95° C for approximately 90 minutes. prepchem.com

The efficiency of the thionyl chloride-mediated chlorination can be influenced by several factors. The use of a catalyst, such as DMF, is common to facilitate the reaction. prepchem.comnih.gov After the reaction is complete, excess thionyl chloride is typically removed, first at atmospheric pressure and then under vacuum. prepchem.com The final product is then purified by distillation. prepchem.com A reported synthesis using this method achieved a yield of 96.2%. prepchem.com

| Reactants | Catalyst | Temperature | Time | Yield |

| 2,3,4,5-Tetrafluorobenzoic acid, Thionyl chloride | N,N-Dimethylformamide | 90°-95° C | 90 minutes | 96.2% |

Table 1: Thionyl Chloride-Mediated Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride. prepchem.com

Investigation of Alternative Chlorinating Reagents and Catalytic Systems

Research into alternative methods aims to overcome some of the challenges associated with traditional reagents, such as the toxicity of phosgene (B1210022). asianpubs.org

Triphosgene (B27547), a solid and safer alternative to gaseous phosgene, has gained attention for the synthesis of acyl chlorides. asianpubs.orgwikipedia.org It can effectively convert carboxylic acids into their corresponding acid chlorides under mild conditions, often resulting in excellent yields. asianpubs.orgnih.gov The reaction of 2,3,4,5-tetrafluorobenzoic acid with triphosgene has been studied, demonstrating a viable synthetic route. asianpubs.orgresearchgate.net

In a specific example, 2,3,4,5-tetrafluorobenzoic acid is treated with triphosgene in a solvent like 1,2-dichloroethane (B1671644). asianpubs.org The reaction is typically carried out at a controlled temperature, for instance, 353 K (80°C), for several hours. asianpubs.org

N,N-Dimethylformamide (DMF) is frequently employed as a catalyst in the synthesis of acyl chlorides from carboxylic acids using reagents like thionyl chloride or triphosgene. nih.govwebsite-files.com The catalytic mechanism involves the reversible formation of an imidoyl chloride intermediate. nih.gov In triphosgene-based syntheses, the addition of a catalytic amount of DMF has been shown to significantly enhance the reaction rate and yield. asianpubs.orgnih.gov For the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride using triphosgene, a 5 mol% addition of DMF relative to the acid has been shown to be effective, leading to a yield of up to 95%. researchgate.net

| Reagents | Catalyst | Solvent | Molar Ratio (Triphosgene:Acid) | Temperature | Time | Yield |

| 2,3,4,5-Tetrafluorobenzoic acid, Triphosgene | N,N-Dimethylformamide (5 mol%) | 1,2-Dichloroethane | 0.37:1.00 | 353 K (80°C) | 4 hours | 95% |

Table 2: Triphosgene-Based Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride. researchgate.net

Another common chlorinating agent used with a catalytic amount of DMF is oxalyl chloride. youtube.comprepchem.com The reaction of 2,3,4,5-tetrafluorobenzoic acid with oxalyl chloride and a few drops of dry DMF in dichloromethane (B109758) at room temperature provides the corresponding acid chloride. prepchem.com

Advanced Purification Techniques for High-Purity this compound

Achieving high purity is critical for the utility of this compound in subsequent applications. Distillation is a primary method for purification. prepchem.com In syntheses using thionyl chloride, after the removal of the excess reagent, the residue is distilled, often under reduced pressure (vacuum distillation), to isolate the pure product. prepchem.com For instance, a fraction collected at 65°-70° C at approximately 15 mm Hg pressure yields the purified 2,3,4,5-tetrafluorobenzoyl chloride. prepchem.com

In methods employing triphosgene, the reaction mixture can be cooled to precipitate any unreacted triphosgene, which is then removed by filtration. asianpubs.org The final product can then be isolated from the filtrate. asianpubs.org When solvents with similar boiling points to the product are used, such as chlorobenzene (B131634), separation by simple distillation can be challenging. asianpubs.org Therefore, the choice of solvent is an important consideration for ease of purification.

Scale-Up Considerations and Process Intensification Studies

The transition from laboratory-scale synthesis to industrial production of 2,3,4,5-tetrafluorobenzoyl chloride necessitates a thorough evaluation of various factors to ensure safety, efficiency, and economic viability. Key considerations include the choice of synthetic route, management of reaction conditions, and the implementation of process intensification strategies to optimize production.

Two primary synthetic routes are documented for the industrial production of 2,3,4,5-tetrafluorobenzoyl chloride. The first begins with 3,4,5,6-tetrafluorophthalic acid or its anhydride (B1165640), involving multiple steps such as fluorination, hydrolysis, decarboxylation, and subsequent chlorination. google.comgoogle.com The second, more direct route, involves the chlorination of 2,3,4,5-tetrafluorobenzoic acid. prepchem.comresearchgate.netprepchem.com

Scale-Up of Batch Processes

A documented example of a scaled-up batch synthesis involves the reaction of 2.5 kg of 2,3,4,5-tetrafluorobenzoic acid with 2.9 L of thionyl chloride in a 12 L reaction vessel. prepchem.com The reaction is catalyzed by dimethylformamide and heated to 90-95°C for approximately 90 minutes. prepchem.com After the reaction, excess thionyl chloride is removed, and the product is purified by vacuum distillation, yielding 2.635 kg (a 96.2% yield) of 2,3,4,5-tetrafluorobenzoyl chloride. prepchem.com

Key challenges in scaling up such batch processes include:

Heat Management: The reaction of tetrafluorobenzoic acid with chlorinating agents like thionyl chloride is exothermic. Efficient heat removal is crucial on a large scale to prevent temperature runaway and ensure reaction selectivity and safety.

Reagent Handling: Thionyl chloride and other chlorinating agents such as oxalyl chloride and triphosgene are corrosive and/or toxic. researchgate.netprepchem.com Large-scale operations require specialized equipment and stringent safety protocols for storage, transfer, and reaction.

Byproduct Management: The chlorination reaction generates gaseous byproducts like sulfur dioxide and hydrogen chloride when using thionyl chloride. An effective off-gas scrubbing system is essential for environmental protection and operator safety.

Material Compatibility: The corrosive nature of the reactants and byproducts necessitates the use of reaction vessels made of or lined with corrosion-resistant materials, such as glass-lined steel.

Process Intensification Studies

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride, several strategies can be considered:

Alternative Chlorinating Agents: The use of triphosgene, a solid and safer alternative to gaseous phosgene, has been explored. researchgate.net A study demonstrated that using triphosgene with a catalytic amount of N,N-dimethylformamide (DMF) in a suitable solvent like 1,2-dichloroethane can achieve a yield of 95%. researchgate.net This approach mitigates the risks associated with handling highly toxic gases.

Catalyst and Solvent Optimization: Research has shown that the choice of solvent can influence the reaction rate and yield. Solvents like chlorobenzene and 1,2-dichloroethane have been found to be effective for the chlorination of 2,3,4,5-tetrafluorobenzoic acid. researchgate.net The optimization of catalyst loading, such as the amount of DMF, is also critical to maximize efficiency and minimize downstream purification efforts.

The following tables summarize data from various synthetic methodologies, providing insights into the reaction conditions that are relevant for scale-up and process intensification.

Table 1: Comparison of Chlorination Agents for 2,3,4,5-Tetrafluorobenzoyl Chloride Synthesis

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| 2,3,4,5-Tetrafluorobenzoic Acid | Thionyl Chloride | Dimethylformamide | None | 90-95°C, 90 min | 96.2% | prepchem.com |

| 2,3,4,5-Tetrafluorobenzoic Acid | Oxalyl Chloride | Dimethylformamide | Dichloromethane | Room Temperature, Overnight | Not specified | prepchem.com |

| 2,3,4,5-Tetrafluorobenzoic Acid | Triphosgene | N,N-Dimethylformamide | 1,2-Dichloroethane | 353 K, 4 h | 95% | researchgate.net |

Table 2: Process Parameters from an Integrated Synthesis Route

| Step | Reactants | Solvent | Temperature | Duration | Key Findings | Reference |

| Hydrolysis | Fluorinated Intermediate, Sulfuric Acid | Water | 100-150°C | 5-15 h | Optimized temperature and time for hydrolysis. | google.com |

| Decarboxylation | Intermediate from Hydrolysis | Toluene | 100-150°C | 1-5 h | Efficient decarboxylation conditions established. | google.com |

| Chlorination | 2,3,4,5-Tetrafluorobenzoic Acid, Thionyl Chloride | Toluene | 70-85°C | 8 h | Step-wise temperature increase for controlled reaction. | google.com |

Chemical Reactivity and Mechanistic Investigations of 2,3,4,6 Tetrafluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions of 2,3,4,6-Tetrafluorobenzoyl Chloride

This compound is an acylating agent that readily undergoes nucleophilic acyl substitution reactions. medchemexpress.com The core of this reactivity lies in the electrophilic nature of the carbonyl carbon, which is susceptible to attack by various nucleophiles. khanacademy.org This process typically follows a two-step addition-elimination mechanism. khanacademy.orgmasterorganicchemistry.com In the initial step, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an effective leaving group. khanacademy.orgmasterorganicchemistry.com This class of reactions is fundamental to the synthesis of a wide range of derivatives, such as esters and amides. medchemexpress.com

Reaction Pathways with Oxygen-Based Nucleophiles (e.g., Alcohols, Carboxylates)

The reaction of acyl chlorides with alcohols, a process known as alcoholysis, yields esters. libretexts.org For example, this compound reacts with alcohols to form the corresponding tetrafluorobenzoate esters. This transformation is often rapid and can be highly exothermic. chemguide.co.uk The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton to yield the final ester product. chemguide.co.uk

Specifically, 2,3,4,5-Tetrafluorobenzoyl chloride, a closely related isomer, has been used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate, illustrating the utility of this reaction in synthesizing complex molecules. sigmaaldrich.com While direct examples for the 2,3,4,6-isomer are less commonly detailed in readily available literature, the principles of reactivity are analogous. The reaction between ethanoyl chloride and ethanol, for instance, is instantaneous and highly exothermic, producing ethyl ethanoate and hydrogen chloride gas. chemguide.co.uk

Similarly, acyl chlorides can react with carboxylate anions to form acid anhydrides. This reaction follows the same nucleophilic acyl substitution pathway, where the carboxylate acts as the oxygen-based nucleophile. masterorganicchemistry.com

Table 1: Representative Reactions with Oxygen-Based Nucleophiles

| Acyl Chloride | Nucleophile | Product | Reaction Type |

| This compound | Alcohol (R-OH) | 2,3,4,6-Tetrafluorobenzoate ester | Alcoholysis / Esterification |

| This compound | Carboxylate (R-COO⁻) | Mixed Anhydride (B1165640) | Anhydride Formation |

| Ethanoyl chloride | Ethanol | Ethyl ethanoate | Esterification |

Reaction Pathways with Nitrogen-Based Nucleophiles (e.g., Amines, Amides)

The reaction of this compound with nitrogen-based nucleophiles, such as amines, is a primary method for synthesizing amides. medchemexpress.com This reaction, known as aminolysis, is generally very efficient. libretexts.org The process involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. The reaction of 2,3,4,5-tetrafluorobenzoyl chloride has been documented in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide. sigmaaldrich.com

A study on the synthesis of amides from various acid chlorides and amines in the bio-available solvent Cyrene demonstrated high efficiency. rsc.org For instance, the reaction of fluorinated benzoyl chlorides with aniline (B41778) in the presence of triethylamine (B128534) as a base yielded the corresponding N-phenylbenzamides in good yields (70-91%). rsc.org Although this study did not specifically use the 2,3,4,6-isomer, the results for other fluorinated analogs strongly suggest a similar reactivity pattern. The general procedure involves mixing the acyl chloride, amine, and a base (to neutralize the HCl byproduct) in a suitable solvent. rsc.org

Table 2: Synthesis of Fluorinated N-Phenylbenzamides

| Acyl Chloride | Amine | Base | Solvent | Product | Yield |

| 2-Fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene | 2-Fluoro-N-phenylbenzamide | 73% rsc.org |

| 3-Fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene | 3-Fluoro-N-phenylbenzamide | 75% rsc.org |

| 4-Fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene | 4-Fluoro-N-phenylbenzamide | 91% rsc.org |

Electrophilic Reactivity and Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom (usually hydrogen) on an aromatic ring with an electrophile. wikipedia.org The benzoyl chloride moiety contains a carbonyl group, which is a deactivating group and a meta-director for electrophilic attack on the aromatic ring. libretexts.org This is because the carbonyl group withdraws electron density from the ring, making it less nucleophilic and less reactive towards electrophiles. wikipedia.org

Furthermore, the fluorine atoms on the ring of this compound are also deactivating groups due to their high electronegativity (inductive effect), but they are ortho, para-directors because of their ability to donate electron density through resonance. In a polyfluorinated system like this, the combined electronic effects of the four fluorine atoms and the benzoyl chloride group make the ring highly electron-deficient and thus very resistant to further electrophilic substitution. Standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would require harsh conditions and are generally not favorable on such a deactivated ring. masterorganicchemistry.comyoutube.com

Halogen Exchange Reactions Involving the Acyl Chloride Moiety

The acyl chloride functional group can participate in halogen exchange reactions. For instance, an acyl chloride can be synthesized from its corresponding carboxylic acid using various chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comlibretexts.org A patent describes the preparation of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid using an acyl chlorination reagent. google.com Another method uses triphosgene (B27547) in the presence of a DMF catalyst to achieve high yields of the acyl chloride. asianpubs.orgresearchgate.net

Conversely, the chloride in the acyl chloride can be substituted by other halogens. While less common, reactions with fluoride (B91410) sources could potentially convert the acyl chloride to an acyl fluoride. The general principle of lithium-halogen exchange is a well-known process in organometallic chemistry, where an organolithium reagent can exchange its lithium atom for a halogen on another molecule. princeton.edu However, this is more typical for aryl or alkyl halides rather than acyl halides. The direct exchange of the chlorine in the -COCl group for another halogen is less frequently documented for this specific compound compared to its formation from the corresponding carboxylic acid.

Detailed Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively available in the public domain. However, general principles and studies on related compounds can provide insight.

Kinetic studies on the chloride-chloride exchange reaction in various arenesulfonyl chlorides (a related sulfur-based acyl chloride) have been performed. mdpi.comdntb.gov.ua These studies found that the reaction rates are influenced by substituents on the aromatic ring, following the Hammett equation. dntb.gov.ua Electron-withdrawing groups were found to accelerate the substitution, while ortho-alkyl groups also caused an unexpected acceleration, attributed to a sterically congested structure. mdpi.comdntb.gov.ua Given that this compound possesses strongly electron-withdrawing fluorine atoms, its nucleophilic acyl substitution reactions would be expected to be kinetically facile. The electron-withdrawing nature of the tetrafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Thermodynamically, nucleophilic acyl substitution reactions are generally favorable when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com Since the chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), it is a very weak base and an excellent leaving group, making these substitution reactions thermodynamically favorable with a wide range of nucleophiles like alcohols and amines. masterorganicchemistry.com

Spectroscopic and Advanced Analytical Characterization of 2,3,4,6 Tetrafluorobenzoyl Chloride

Vibrational Spectroscopy Applications for Structural Elucidation

Vibrational spectroscopy provides profound insights into the molecular structure of 2,3,4,6-Tetrafluorobenzoyl chloride by probing the vibrational modes of its constituent atoms.

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of a related compound, 2,3,4,5-tetrafluorobenzoyl chloride, shows characteristic absorption bands that can be compared to those expected for the 2,3,4,6-isomer. nih.gov For benzoyl chloride and its derivatives, the carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the region of 1750-1785 cm⁻¹. capes.gov.brresearchgate.net The presence of multiple fluorine atoms on the benzene (B151609) ring is expected to influence the position of this band due to their strong electron-withdrawing nature.

Furthermore, the carbon-chlorine (C-Cl) stretching vibration is anticipated, generally found in the 600-800 cm⁻¹ range for acyl chlorides. theaic.org The complex pattern of C-F stretching vibrations and the aromatic C-C stretching modes, typically observed between 1000 cm⁻¹ and 1600 cm⁻¹, would provide a unique fingerprint for this specific isomer. researchgate.net Analysis of the FTIR spectrum allows for the confirmation of the key functional groups and provides information about the electronic environment of the benzoyl chloride moiety as influenced by the tetrafluoro-substitution pattern.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, offering a more complete picture of the molecule's vibrational landscape. nih.gov For this compound, Raman spectroscopy would be particularly useful in characterizing the vibrations of the fluorinated benzene ring. The symmetric stretching vibrations of the C-F bonds and the ring breathing modes are often strong in the Raman spectrum. spectrabase.com

Conformational analysis of similar molecules, such as phenylacetyl chloride, has been successfully performed using Raman spectroscopy, where different conformers exhibit distinct vibrational frequencies. researchgate.net In the case of this compound, the orientation of the benzoyl chloride group relative to the fluorinated ring could be investigated. The Raman spectrum of a related compound, 2,3,4,5-tetrafluorobenzoyl chloride, has been recorded and serves as a valuable reference. nih.gov The strong Raman scattering observed for aromatic rings, such as in 1,2,3,4-tetraphenylnaphthalene, suggests that the aromatic modes of this compound would be readily observable. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C=O Stretch | 1750 - 1785 |

| Aromatic C-C Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms.

Due to the substitution pattern of this compound, only one aromatic proton is present on the benzene ring. This proton is expected to appear as a complex multiplet in the ¹H NMR spectrum due to coupling with the adjacent fluorine atoms. The chemical shift of this proton will be significantly influenced by the deshielding effect of the four fluorine atoms and the carbonyl chloride group. For comparison, in 4-fluorobenzoyl chloride, the protons ortho to the carbonyl group appear at approximately 8.130-8.150 ppm, while the protons ortho to the fluorine atom are found around 7.171-7.194 ppm. chemicalbook.com The single proton in this compound is anticipated to have a chemical shift in the downfield region of the spectrum.

The ¹³C NMR spectrum of this compound will exhibit distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon is expected to have a chemical shift in the range of 160-170 ppm, typical for acyl chlorides. The aromatic carbons will show complex splitting patterns due to one-bond and two-bond couplings with the fluorine atoms (¹JCF and ²JCF). The chemical shifts of the fluorinated carbons will be directly influenced by the attached fluorine atoms, appearing at significantly different values compared to their non-fluorinated counterparts. For instance, in 4-fluorobenzoyl chloride, the carbon attached to the fluorine atom appears at a distinct chemical shift. chemicalbook.com The carbon atoms in this compound will have their chemical shifts and coupling constants determined by their specific positions relative to the fluorine and carbonyl chloride substituents.

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for the analysis of fluorinated organic compounds. wikipedia.orgaiinmr.com With four magnetically non-equivalent fluorine atoms, the ¹⁹F NMR spectrum of this compound is expected to be complex, showing four distinct multiplets. The chemical shifts of these fluorine atoms will be characteristic of their positions on the aromatic ring and their proximity to the carbonyl chloride group. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the precise molecular mass of this compound. This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Hypothetical HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇HClF₄O |

| Calculated Exact Mass | Data not available |

| Measured Exact Mass | Data not available |

| Mass Error (ppm) | Data not available |

| Elemental Composition | Data not available |

This table is for illustrative purposes only, as experimental data is not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for assessing the purity of this compound and identifying any volatile impurities. The gas chromatograph would separate the compound from any contaminants, and the mass spectrometer would then provide mass spectra for each separated component, enabling their identification.

The fragmentation pattern observed in the mass spectrum is a unique fingerprint of a molecule. For this compound, fragmentation would likely involve the loss of the chlorine atom, the carbonyl group, and fluorine atoms from the benzene ring. Analysis of these fragments would help to confirm the structure of the parent molecule and identify any structurally related impurities.

Hypothetical GC-MS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Identity |

| Data not available | Molecular Ion [M]⁺ |

| Data not available | [M-Cl]⁺ |

| Data not available | [M-COCl]⁺ |

| Data not available | Other significant fragments |

This table is for illustrative purposes only, as experimental data is not available.

Advanced Chromatographic Separations for Purity Profiling (e.g., HPLC, GC)

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential techniques for determining the purity of chemical compounds. For this compound, these methods would be used to separate the main compound from any non-volatile or volatile impurities, respectively.

A validated HPLC method would involve selecting an appropriate stationary phase (column) and mobile phase to achieve optimal separation. The retention time of the main peak would be used for identification, and the peak area would be used for quantification to determine the purity. Similarly, a GC method would be developed with a suitable column and temperature program to separate volatile components.

Hypothetical Chromatographic Purity Analysis Data for this compound

| Analytical Method | Parameter | Result |

| HPLC | Purity (%) | Data not available |

| Retention Time (min) | Data not available | |

| GC | Purity (%) | Data not available |

| Retention Time (min) | Data not available |

This table is for illustrative purposes only, as experimental data is not available.

Computational Chemistry Studies of 2,3,4,6 Tetrafluorobenzoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. These calculations can pinpoint regions of high and low electron density, predict the energies of molecular orbitals, and thereby forecast the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile.

For 2,3,4,6-Tetrafluorobenzoyl chloride, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the carbonyl group, with some contribution from the chlorine atom. The LUMO, conversely, is anticipated to be centered on the carbonyl carbon and the C-Cl bond, indicating the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. In a study on polychlorinated biphenyls (PCBs), the HOMO-LUMO gap was identified as a primary indicator of toxic potency, a measure of reactivity. frontiersin.org

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.5 | Localized on the aromatic ring and carbonyl oxygen. |

| LUMO | -1.8 | Centered on the carbonyl carbon and C-Cl bond. |

| HOMO-LUMO Gap | 7.7 | Indicative of a reactive electrophile. |

Note: These values are illustrative and based on typical DFT calculations for similar halogenated aromatic compounds.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. researchgate.netphyschemres.org In an ESP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP map is predicted to show a significant positive potential around the carbonyl carbon, reinforcing the notion that this is the primary electrophilic center. The fluorine atoms, being highly electronegative, will draw electron density from the benzene ring, creating a complex potential surface. The oxygen atom of the carbonyl group will exhibit a region of strong negative potential. researchgate.net Such maps are invaluable for understanding intermolecular interactions and predicting the initial steps of a chemical reaction.

Theoretical Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, which can aid in the identification and characterization of a compound.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. For this compound, the most prominent peak is expected to be the carbonyl (C=O) stretch. In substituted benzoyl chlorides, this band can sometimes be split due to Fermi resonance. ias.ac.in The calculated IR spectrum would also show characteristic peaks for C-F and C-Cl stretching vibrations, as well as aromatic C-C stretching and C-H bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. For ¹³C NMR, the carbonyl carbon would appear at a significantly downfield chemical shift. The chemical shifts of the aromatic carbons will be influenced by the positions of the fluorine substituents. nih.gov Similarly, ¹⁹F NMR chemical shifts can be calculated to aid in structural elucidation.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| IR (C=O stretch) | ~1770 cm⁻¹ |

| ¹³C NMR (C=O) | ~165 ppm |

| ¹³C NMR (C-F) | 140-160 ppm (with J-coupling) |

| ¹⁹F NMR | -110 to -150 ppm (relative to CCl₃F) |

Note: These are typical ranges for fluorinated benzoyl chlorides and are for illustrative purposes.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the characterization of transition states. The reaction of acyl chlorides with nucleophiles is a classic example of nucleophilic acyl substitution. chemistrysteps.com

Theoretical studies on the reaction of acyl chlorides with nucleophiles have shown that the mechanism can be more complex than the simple addition-elimination pathway often depicted in textbooks. nih.gov In some cases, a concerted Sₙ2-like mechanism may be operative, avoiding a discrete tetrahedral intermediate. The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the solvent. For this compound, computational modeling of its reaction with a nucleophile would involve locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. This provides quantitative insights into the reaction kinetics.

Solvation Effects on Reactivity and Conformational Preferences

The surrounding solvent can have a profound impact on the reactivity and conformational preferences of a molecule. nih.gov Computational models can account for these effects using either implicit or explicit solvation models.

For a polar molecule like this compound, polar solvents are expected to stabilize charged intermediates and transition states, potentially altering the reaction mechanism and rate. researchgate.net For instance, the stability of the tetrahedral intermediate in a nucleophilic acyl substitution can be significantly affected by the solvent's ability to form hydrogen bonds or engage in electrostatic interactions. Computational studies can model these interactions and provide a more realistic picture of the reaction in solution. The conformational preference of the benzoyl chloride, specifically the dihedral angle between the carbonyl group and the aromatic ring, can also be influenced by the solvent environment.

Applications of 2,3,4,6 Tetrafluorobenzoyl Chloride in Contemporary Organic Synthesis

Role as a Key Intermediate in the Synthesis of Fluorinated Bioactive Molecules

2,3,4,6-Tetrafluorobenzoyl chloride serves as a crucial building block in the synthesis of complex fluorinated molecules, valued for their unique biological activities. Its tetrafluorinated phenyl ring is a desirable moiety in medicinal and agricultural chemistry, often imparting enhanced potency, metabolic stability, and lipophilicity to the final product. The high reactivity of the acyl chloride group allows for its efficient incorporation into a variety of molecular scaffolds.

Precursor for Advanced Pharmaceutical Intermediates

The utility of this compound is prominently demonstrated in the synthesis of quinolone antibacterial agents. It acts as a starting material in the multi-step synthesis of quinoline (B57606) derivatives, which form the core of many potent antibiotics. google.com

A key example is its use in the preparation of 1-Cyclopropyl-5,6,7-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. google.com The synthesis begins by reacting this compound with a malonic ester, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This initial step creates a more complex intermediate which then undergoes a series of transformations, including cyclization, to build the final quinolone structure. google.com

Detailed Synthesis Steps for a Quinolone Precursor

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | This compound, Sodium diethyl malonate | Diethyl 2,3,4,6-tetrafluorobenzoylmalonate | Introduction of the tetrafluorobenzoyl group. google.com |

| 2 | Diethyl 2,3,4,6-tetrafluorobenzoylmalonate | Ethyl 2,3,4,6-tetrafluorobenzoylacetate | Hydrolysis and decarboxylation to form a key β-ketoester intermediate. google.com |

| 3 | Ethyl 2,3,4,6-tetrafluorobenzoylacetate, Ethyl orthoformate, Acetic anhydride (B1165640) | Ethyl 3-ethoxy-2-(2',3',4',6'-tetrafluorobenzoyl)acrylate | Formation of an enol ether for subsequent reaction with an amine. google.com |

| 4 | Ethyl 3-ethoxy-2-(2',3',4',6'-tetrafluorobenzoyl)acrylate, Cyclopropylamine | Ethyl 3-cyclopropylamino-2-(2',3',4',6'-tetrafluorobenzoyl)acrylate | Introduction of the N-cyclopropyl group, a common feature in fluoroquinolones. google.com |

This synthetic pathway highlights the compound's role in providing the essential fluorinated aromatic core of the antibiotic. Various suppliers recognize its importance as a key intermediate for active pharmaceutical ingredients. buyersguidechem.combuyersguidechem.comechemi.com

Building Block for Agrochemical Synthesis

In the field of agrochemicals, this compound is identified as a valuable intermediate. buyersguidechem.comgoogle.com Derivatives of 1-phenyl-1,3-butanedione are useful in the synthesis of agricultural chemicals, and this compound is a cited precursor for creating these fluorinated diketone structures. google.com The incorporation of a tetrafluorophenyl group can enhance the efficacy and environmental persistence of pesticides and herbicides.

Utilization in the Preparation of Novel Fluorinated Materials

While fluorinated acyl chlorides are generally employed in the synthesis of specialty polymers and advanced materials to impart properties like thermal stability and chemical resistance, specific documented applications of this compound in this area are not widely reported in scientific literature. Its potential remains in the theoretical ability to introduce a highly fluorinated moiety into polymer backbones or side chains through acylation reactions.

Derivatization Agent in Analytical Chemistry and Chiral Separations

Acyl chlorides are often used as derivatizing agents to improve the analytical detection of molecules, for instance, by enhancing their volatility for gas chromatography or their response in mass spectrometry. However, there is no specific, prominent research detailing the use of this compound as a standard derivatization agent for routine analytical or chiral separation applications.

Application in the Synthesis of Ligands and Catalysts

The synthesis of specialized ligands for metal catalysts sometimes involves the use of acyl chlorides to modify the ligand structure, thereby tuning the catalyst's electronic and steric properties. Despite this general applicability for the chemical class, specific examples of this compound being used to create particular ligands or catalysts are not found in the available research literature.

Synthesis and Characterization of Derivatives and Analogues of 2,3,4,6 Tetrafluorobenzoyl Chloride

Systematic Functionalization of the Aromatic Ring System

The functionalization of the 2,3,4,6-tetrafluorobenzoyl aromatic system is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The four fluorine atoms on the benzene (B151609) ring, coupled with the electron-withdrawing nature of the benzoyl chloride group, render the aromatic ring highly susceptible to attack by nucleophiles. The positions of substitution are directed by the electronic activation of the carbon atoms.

In polyfluorinated aromatic compounds, nucleophilic attack generally occurs at positions para and ortho to strong electron-withdrawing groups. For the 2,3,4,6-tetrafluorobenzoyl system, this suggests that the C4 and C2/C6 positions are the most likely sites for substitution. The regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

A variety of nucleophiles can be employed to displace the fluorine atoms, leading to a diverse range of functionalized derivatives. These include:

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.

N-Nucleophiles: Amines, both primary and secondary, react to form secondary and tertiary aniline (B41778) derivatives, respectively.

S-Nucleophiles: Thiolates can be used to introduce thioether groups.

While specific studies on the systematic functionalization of 2,3,4,6-tetrafluorobenzoyl chloride are not extensively documented in readily available literature, the principles can be illustrated by analogy with similar polyfluorinated aromatic compounds. For instance, studies on the nucleophilic substitution of pentafluorobiphenyl with various nucleophiles have shown significant regioselectivity for substitution at the fluorine atom para to the phenyl group. nih.gov

The following table outlines the expected major products from the reaction of this compound with various nucleophiles, based on established principles of SNAr on polyfluorinated systems.

| Nucleophile | Expected Functional Group | Position of Substitution (Predicted) |

| Sodium methoxide (B1231860) (NaOMe) | Methoxy (-OCH₃) | C4 |

| Aniline (C₆H₅NH₂) | Anilino (-NHC₆H₅) | C4 |

| Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) | C4 |

| Ammonia (NH₃) | Amino (-NH₂) | C4 |

Synthesis of Chiral Derivatives for Enantioselective Transformations

The synthesis of chiral derivatives of this compound is a key step in their application in enantioselective transformations, either as chiral auxiliaries or as precursors to chiral catalysts and ligands. A common strategy involves the reaction of the acyl chloride with a chiral amine or alcohol to form a diastereomeric amide or ester.

While specific examples detailing the use of this compound in this context are not widely reported, the general methodology is well-established. For instance, the reaction of an acyl chloride with a chiral amine, such as (R)- or (S)-1-phenylethylamine, in the presence of a non-nucleophilic base, yields the corresponding chiral amide. The resulting diastereomers can often be separated by chromatography or crystallization.

The development of catalytic asymmetric methods for the synthesis of chiral amides is an area of active research. One innovative approach involves the Wolff rearrangement of α-diazoketones in the presence of an amine and a chiral phosphoric acid catalyst. researchgate.netnih.govchemrxiv.org This method allows for the enantioselective synthesis of a wide range of chiral amides. researchgate.netnih.govchemrxiv.org Although this specific method does not directly employ this compound, it highlights the potential for developing catalytic enantioselective methods for the functionalization of this and related acyl chlorides.

The synthesis of chiral trifluoromethylated enamides has also been reported through a chirality transfer from α-chiral allylic amines. chemrxiv.org This demonstrates another potential, though indirect, route to chiral structures that could conceptually be derived from a 2,3,4,6-tetrafluorobenzoyl precursor.

Exploration of Different Acyl Halide Counterparts (e.g., Fluorides, Bromides)

The reactivity of the acyl halide group in 2,3,4,6-tetrafluorobenzoyl halides can be modulated by changing the halogen atom. The order of reactivity for acyl halides typically follows the trend: fluoride (B91410) < chloride < bromide < iodide. This is primarily due to the decreasing bond strength between the carbonyl carbon and the halogen atom down the group.

2,3,4,6-Tetrafluorobenzoyl Fluoride: The synthesis of 2,3,4,6-tetrafluorobenzoyl fluoride is not as commonly described as the chloride. However, acyl fluorides can generally be prepared from the corresponding carboxylic acid using reagents such as cyanuric fluoride or by halogen exchange from the acyl chloride. They are known to be less reactive and more stable towards hydrolysis than their chloride counterparts, which can be advantageous in certain applications where controlled reactivity is required.

2,3,4,6-Tetrafluorobenzoyl Bromide: Similarly, specific synthetic procedures for 2,3,4,6-tetrafluorobenzoyl bromide are not readily found in the literature. Acyl bromides are typically synthesized from the carboxylic acid using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). 2,3,5,6-Tetrafluorobenzyl bromide, a related compound, can be synthesized from 2,3,5,6-tetrafluorotoluene (B1329407) using N-bromosuccinimide and a radical initiator. prepchem.com Acyl bromides are more reactive than acyl chlorides and are used when a higher degree of acylation power is necessary.

A comparative overview of the expected properties of these acyl halide counterparts is presented in the table below.

| Acyl Halide | Relative Reactivity | Synthetic Reagents (General) | Key Characteristics |

| 2,3,4,6-Tetrafluorobenzoyl Fluoride | Lowest | Cyanuric fluoride, Halex reaction | More stable, less sensitive to moisture |

| This compound | Intermediate | Thionyl chloride, Oxalyl chloride | Commonly used, good balance of reactivity and stability |

| 2,3,4,6-Tetrafluorobenzoyl Bromide | Highest | Phosphorus tribromide, Thionyl bromide | More reactive, more sensitive to moisture |

Structure-Reactivity Relationship Studies of Novel Derivatives

The relationship between the structure of derivatives of this compound and their reactivity is a crucial aspect for designing molecules with tailored properties. The electronic nature and steric bulk of substituents introduced onto the aromatic ring can significantly influence the reactivity of both the acyl chloride group and the remaining fluorine atoms.

Electronic Effects: The introduction of further electron-withdrawing groups onto the aromatic ring would be expected to increase the rate of nucleophilic aromatic substitution. Conversely, the introduction of electron-donating groups would decrease the rate of SNAr. For example, replacing a fluorine atom with an amino group would deactivate the ring towards further nucleophilic attack.

Steric Effects: The steric hindrance around the reaction center can also play a significant role. Bulky nucleophiles may react more slowly, and substitution at sterically hindered positions on the aromatic ring will be less favorable.

While specific quantitative structure-activity relationship (QSAR) studies on 2,3,4,6-tetrafluorobenzoyl derivatives are not widely published, general principles from studies on other systems can be applied. For instance, in a series of substituted sulfamoyl benzamidothiazoles, systematic modifications at different sites of the molecule led to significant changes in biological activity, demonstrating the importance of both electronic and steric factors. nih.gov Similarly, in a study of YC-1 derivatives, the introduction of different substituents on the aromatic rings had a profound impact on their biological activity. nih.gov

These examples underscore the importance of systematic derivatization and the study of structure-reactivity relationships in the development of new functional molecules based on the 2,3,4,6-tetrafluorobenzoyl scaffold.

Future Research Directions and Sustainability in Fluorinated Acyl Chloride Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅), which can generate significant amounts of acidic and hazardous byproducts. libretexts.orgyoutube.com The development of greener synthetic methods is a key area of research.

One promising approach is the use of triphosgene (B27547), a solid and safer alternative to gaseous phosgene (B1210022), for the chlorination of carboxylic acids. Research has shown that 2,3,4,5-tetrafluorobenzoyl chloride can be synthesized from its corresponding carboxylic acid with high yield using triphosgene in the presence of a catalytic amount of N,N-dimethylformamide (DMF). asianpubs.orgresearchgate.net This method offers milder reaction conditions and easier handling. asianpubs.orgresearchgate.net

Another avenue for sustainable synthesis involves exploring alternative fluorination strategies. While direct fluorination can be challenging, research into enzymatic fluorination using enzymes like fluorinase is emerging. biorxiv.org Although currently limited in efficiency, advancements in this area could lead to highly selective and environmentally friendly fluorination processes. biorxiv.org Furthermore, methods utilizing potassium fluoride (B91410) (KF) with electron-deficient fluoroarenes or phase-transfer catalysis for halogen exchange represent steps toward more benign protocols. organic-chemistry.org The use of N-chlorosuccinimide as a safe chlorine source under photocatalysis for benzylic C-H bond chlorination also presents a milder alternative. organic-chemistry.org

Table 1: Comparison of Reagents for Acyl Chloride Synthesis

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Readily available, effective | Produces SO₂ and HCl as byproducts |

| Phosphorus Trichloride (PCl₃) | Effective | Stoichiometric byproduct formation |

| Phosphorus Pentachloride (PCl₅) | Highly reactive | Solid, produces POCl₃ and HCl |

| Triphosgene | Solid, safer than phosgene | Still requires careful handling |

| Green/Novel Methods | Milder conditions, potentially fewer byproducts | May have lower yields or require specialized catalysts |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates. acs.orgacs.org The synthesis of acyl chlorides, including fluorinated analogs, is well-suited for continuous flow processes. acs.orgacs.orgresearchgate.net

The in-situ generation of reactive intermediates, such as phosgene from chloroform, within a flow reactor minimizes the risks associated with their storage and handling. acs.orgacs.org This on-demand synthesis approach enhances safety and efficiency. acs.orgacs.org Continuous flow systems can also be integrated with automated platforms, enabling high-throughput screening of reaction conditions and rapid optimization of synthetic routes. mdpi.com The development of continuous manufacturing platforms for related compounds like aryl sulfonyl chlorides demonstrates the potential for robust and scalable production. mdpi.com Such systems can lead to significant improvements in space-time yield compared to traditional batch processes. mdpi.com

Discovery of Novel Reactivity Patterns and Catalytic Applications

The unique electronic properties conferred by the fluorine atoms in 2,3,4,6-Tetrafluorobenzoyl chloride open up possibilities for novel reactivity and catalytic applications. As an acylating agent, it reacts with a variety of nucleophiles to form esters, amides, and other carbonyl derivatives. medchemexpress.com

Research into the catalytic activation of carbon-halogen bonds, including the challenging C-F bond, is an active area. rsc.org While not directly involving the acyl chloride group, understanding the reactivity of the fluorinated aromatic ring is crucial. For instance, cerium(III) complexes have been shown to activate C-F bonds under light irradiation. rsc.org Exploring the potential of this compound in transition-metal-catalyzed cross-coupling reactions or as a precursor to novel fluorinated ligands could lead to new synthetic methodologies. The development of catalysts for the efficient synthesis of acyl fluorides from acyl chlorides represents another important direction. acs.org

Advanced Analytical Method Development for In-Situ Reaction Monitoring

To fully optimize and control the synthesis and reactions of this compound, advanced analytical techniques for real-time, in-situ monitoring are essential. Spectroscopic methods, particularly Fourier Transform Infrared (FT-IR) spectroscopy, are powerful tools for tracking the progress of chemical reactions by observing the changes in vibrational frequencies of functional groups. perkinelmer.com

The development of Process Analytical Technology (PAT) allows for continuous analysis and feedback control of critical process parameters. This approach is invaluable for ensuring consistent product quality and optimizing reaction conditions in both batch and continuous flow settings. For fluorinated compounds, specific analytical methods for fluoride determination, such as ion-selective electrodes or spectroscopic techniques coupled with chromatography, are also important for monitoring reaction completion and potential side reactions. rsc.org Techniques like ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are used for the sensitive detection of fluorinated compounds in various matrices. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2,3,4,6-tetrafluorobenzoyl chloride, and how do reaction conditions influence yield?

The compound is synthesized via fluorination or chlorination of benzoyl chloride derivatives. Key methods include:

- Triphosgene-mediated synthesis : Reacting tetrafluorobenzoic acid with triphosgene (BTC) in dimethylformamide (DMF) at 353 K for 4 hours, achieving selective acylation .

- Thionyl chloride method : Refluxing tetrafluorobenzoic acid with excess thionyl chloride (SOCl₂) at 85°C for 5 hours, followed by distillation under reduced pressure . Yields depend on stoichiometry, catalyst (e.g., FeCl₃), and temperature control to minimize hydrolysis.

Q. How should researchers characterize purity and structural integrity of this compound?

- NMR spectroscopy : Analyze and spectra to confirm fluorine substitution patterns and absence of hydrolyzed byproducts (e.g., benzoic acid) .

- Mass spectrometry : Compare observed molecular ion peaks (e.g., m/z 212.529 for [M]⁺) with theoretical values .

- Boiling point validation : Confirm bp ≈174°C at 760 mmHg, with deviations indicating impurities .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use acid-resistant gloves, goggles, and a full-face respirator due to its corrosive nature (GHS05) .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic fumes (H314: Causes severe skin burns) .

- Storage : Keep anhydrous under inert gas (N₂/Ar) to prevent hydrolysis, which generates HCl and tetrafluorobenzoic acid .

Advanced Research Questions

Q. How do fluorination patterns affect the compound’s reactivity in nucleophilic acyl substitutions?

The electron-withdrawing fluorine atoms at positions 2,3,4,6 increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from adjacent fluorine atoms may reduce reactivity with bulky nucleophiles. Competitive hydrolysis can occur if moisture is present, requiring strict anhydrous conditions .

Q. What strategies mitigate side reactions during derivatization (e.g., peptide coupling)?

- Low-temperature reactions : Conduct acylations at 0–5°C to suppress hydrolysis .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency with sterically hindered substrates .

- In situ activation : Employ coupling agents like HATU to stabilize reactive intermediates and improve yields .

Q. How does the compound’s stability vary under different solvents and pH conditions?

- Solvent stability : Stable in anhydrous toluene or DCM but degrades rapidly in polar protic solvents (e.g., water, methanol) due to hydrolysis .

- pH sensitivity : Decomposes at pH >7, forming tetrafluorobenzoate salts. Acidic conditions (pH 1–3) slow degradation but require corrosion-resistant equipment .

Q. What analytical challenges arise in quantifying trace impurities (e.g., chlorinated byproducts)?

- GC-MS with derivatization : Convert hydrolyzed benzoic acid impurities to volatile esters for detection .

- Ion chromatography : Quantify chloride ions (from hydrolysis) with a detection limit of <1 ppm .

Methodological Considerations

Q. How to optimize large-scale synthesis while minimizing hazardous waste?

- Solvent recycling : Recover thionyl chloride via fractional distillation .

- Neutralization protocols : Treat waste streams with NaHCO₃ to neutralize HCl before disposal .

Q. What computational tools predict the compound’s reactivity in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.